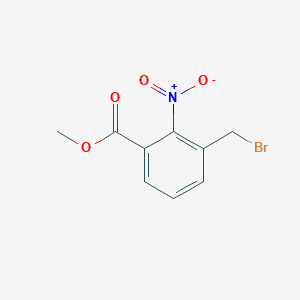

Methyl 3-(bromomethyl)-2-nitrobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(bromomethyl)-2-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-15-9(12)7-4-2-3-6(5-10)8(7)11(13)14/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBBIAIKDRXKCQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1[N+](=O)[O-])CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50626390 | |

| Record name | Methyl 3-(bromomethyl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132874-06-7 | |

| Record name | Methyl 3-(bromomethyl)-2-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50626390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Methyl 2-(bromomethyl)-3-nitrobenzoate: Synthesis, Applications, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of Methyl 2-(bromomethyl)-3-nitrobenzoate, a pivotal intermediate in pharmaceutical synthesis. This document moves beyond a simple recitation of facts to offer expert insights into its chemical properties, synthesis protocols, and critical applications, with a particular focus on its role in the development of therapeutic agents.

Core Identification and Properties

Methyl 2-(bromomethyl)-3-nitrobenzoate is a key organic compound with the Chemical Abstracts Service (CAS) number 98475-07-1 .[1][2][3][4][5] It presents as a white to light yellow solid under standard conditions and is soluble in organic solvents like methanol, but not in water.[1] Its molecular structure, featuring a bromomethyl group and a nitro group on the benzene ring, makes it a highly reactive and versatile building block in organic synthesis.[1][6]

Table 1: Physicochemical Properties of Methyl 2-(bromomethyl)-3-nitrobenzoate

| Property | Value | Source |

| CAS Number | 98475-07-1 | [2][3][4][5] |

| Molecular Formula | C9H8BrNO4 | [1][2][3][6] |

| Molecular Weight | 274.07 g/mol | [1][3][6] |

| Melting Point | 72-74 °C | [1][4] |

| Boiling Point | 370.9 ± 32.0 °C (Predicted) | [1][4] |

| Density | 1.624 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Appearance | White to light yellow solid | [1][6] |

| Solubility | Soluble in methanol, insoluble in water | [1] |

Synthesis Protocol: A Step-by-Step Guide

The synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate is a critical process for its subsequent use in pharmaceutical manufacturing. A common and effective method involves the bromination of Methyl 2-methyl-3-nitrobenzoate.

Experimental Protocol: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate [1]

-

Dissolution: Dissolve 21 g (109 mmol) of Methyl 2-methyl-3-nitrobenzoate in 300 mL of carbon tetrachloride.

-

Heating: Heat the solution to reflux with continuous stirring.

-

Addition of Reagents: Sequentially add 23 g (130 mmol, 1.2 eq.) of N-bromosuccinimide (NBS) and 1.8 g (11 mmol, 0.1 eq.) of 2,2'-azobis-2-methylpropanenitrile (AIBN) to the reaction mixture.

-

Reaction: Maintain the reflux conditions and continue stirring the mixture overnight.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane and wash it several times with water.

-

Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

This process yields a quantitative amount of the desired product. The rationale behind using AIBN is its role as a radical initiator, which is necessary for the benzylic bromination with NBS. Carbon tetrachloride is a suitable solvent due to its inertness under these reaction conditions.

Caption: Synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate.

Applications in Drug Development: The Gateway to Lenalidomide

Methyl 2-(bromomethyl)-3-nitrobenzoate is a crucial intermediate in the synthesis of the anti-cancer drug Lenalidomide.[1][7] Lenalidomide is used to treat multiple myeloma and myelodysplastic syndromes.[7] The reactivity of the bromomethyl group allows for its facile reaction with other molecules to build the complex structure of the final drug.

Workflow: Synthesis of a Lenalidomide Intermediate

The synthesis of a key intermediate for Lenalidomide involves the coupling of Methyl 2-(bromomethyl)-3-nitrobenzoate with 3-aminopiperidine-2,6-dione hydrochloride.[8]

Experimental Protocol: Coupling Reaction for Lenalidomide Intermediate [8]

-

Preparation: To a solution of 3-aminopiperidine-2,6-dione hydrochloride in DMSO, slowly add triethylamine under a nitrogen atmosphere over 10 minutes.

-

Addition of Benzoate: Add a solution of Methyl 2-(bromomethyl)-3-nitrobenzoate in DMSO to the reaction mixture under nitrogen over a period of 20 minutes.

-

Reaction: Heat the reaction mixture to 50-55°C for 12 hours.

-

Monitoring: Monitor the progress of the reaction by HPLC.

-

Work-up: Upon completion, cool the reaction mixture to room temperature, add water, and heat to 55°C for 1 hour.

-

Isolation: Cool the mixture to room temperature and filter to obtain the crude product.

This nucleophilic substitution reaction is a cornerstone in the synthesis of Lenalidomide, where the amine of the piperidine derivative displaces the bromide on the benzoate.

Caption: Key steps in the synthesis of Lenalidomide.

Safety and Handling

Methyl 2-(bromomethyl)-3-nitrobenzoate is a hazardous substance that requires careful handling to ensure laboratory safety.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[9]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.[9] In case of contact, rinse immediately and thoroughly with water.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9] It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[9]

GHS Hazard Statements: [2]

-

H314: Causes severe skin burns and eye damage.

-

H335: May cause respiratory irritation.

-

H340: May cause genetic defects.

-

H350: May cause cancer.

-

H373: May cause damage to organs through prolonged or repeated exposure.

Conclusion

Methyl 2-(bromomethyl)-3-nitrobenzoate is a compound of significant interest to the pharmaceutical industry. Its well-defined synthesis and versatile reactivity make it an indispensable building block for the creation of complex therapeutic molecules like Lenalidomide. A thorough understanding of its properties, synthesis, and handling is paramount for any researcher or scientist working in the field of drug development.

References

- Process for synthesis of lenalidomide.

-

Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 . PubChem. [Link]

-

Methyl 2-(bromomethyl)-3-nitrobenzoate | CAS#:98475-07-1 | Chemsrc . Chemsrc. [Link]

Sources

- 1. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 2. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 98475-07-1|Methyl 2-(bromomethyl)-3-nitrobenzoate|BLD Pharm [bldpharm.com]

- 4. Methyl 2-(bromomethyl)-3-nitrobenzoate | CAS#:98475-07-1 | Chemsrc [chemsrc.com]

- 5. Methyl 2-(Bromomethyl)-3-nitrobenzoate | LGC Standards [lgcstandards.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Page loading... [guidechem.com]

- 8. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 9. fishersci.com [fishersci.com]

"Methyl 3-(bromomethyl)-2-nitrobenzoate" physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 2-(bromomethyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Core Molecular and Physical Characteristics

Methyl 2-(bromomethyl)-3-nitrobenzoate is a compound of significant interest in organic synthesis, particularly as a crucial building block for the synthesis of Lenalidomide, an important immunomodulatory drug.[1][2][3] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, and for ensuring the purity of downstream products.

Summary of Physical Properties

The fundamental physical properties of Methyl 2-(bromomethyl)-3-nitrobenzoate are summarized in the table below for quick reference. These values represent a consensus from multiple reputable chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 98475-07-1 | [1][4][5] |

| Molecular Formula | C₉H₈BrNO₄ | [4][5][6] |

| Molecular Weight | 274.07 g/mol | [4][5][6] |

| Appearance | White to light yellow solid, powder, or crystal | [1][2] |

| Melting Point | 72-76 °C | [1][2][5] |

| Boiling Point | 370.9 ± 32.0 °C (Predicted) | [1][5] |

| Density | 1.624 ± 0.06 g/cm³ (Predicted) | [1][2][5] |

| Solubility | Insoluble in water; Soluble in methanol; Sparingly soluble in chloroform.[1][2] | |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C or at room temperature in a cool, dark place.[1][2] | |

| Sensitivity | Light and air sensitive |

Structural Representation

The structural formula of Methyl 2-(bromomethyl)-3-nitrobenzoate is fundamental to understanding its reactivity. The presence of a bromomethyl group, a nitro group, and a methyl ester on a benzene ring dictates its chemical behavior.

Caption: Molecular structure of Methyl 2-(bromomethyl)-3-nitrobenzoate.

Experimental Data and Analytical Protocols

Spectroscopic Data

Characterization of Methyl 2-(bromomethyl)-3-nitrobenzoate is typically achieved through a combination of spectroscopic methods.

-

¹H-NMR (300 MHz, DMSO-d₆): The proton NMR spectrum provides key structural information. The expected signals are: δ= 8.16 (d, 1H), 8.11 (d, 1H), 7.74 (t, 1H), 5.03 (s, 2H), and 3.92 (s, 3H).[1]

-

Mass Spectrometry (ESI positive ion mode): This technique is used to determine the molecular weight of the compound. The expected mass-to-charge ratio is m/z = 273 [M + H]⁺.[1]

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of Methyl 2-(bromomethyl)-3-nitrobenzoate. A typical analysis shows a retention time (Rt) of 4.33 minutes under specific method conditions.[1]

Synthesis and Handling

The synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate is a critical process for its application in further chemical reactions.

Synthetic Pathway Overview

The compound is typically synthesized from Methyl 2-methyl-3-nitrobenzoate. The process involves a bromination reaction, often using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as 2,2'-azobis-2-methylpropanenitrile (AIBN).

Caption: General workflow for the synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate.

Detailed Synthetic Protocol

The following is a representative experimental protocol for the synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate:

-

Dissolve 21 g (109 mmol) of methyl 2-methyl-3-nitrobenzoate in 300 mL of carbon tetrachloride.[1]

-

Heat the mixture to reflux with continuous stirring.[1]

-

Sequentially add 23 g (130 mmol) of N-bromosuccinimide and 1.8 g (11 mmol) of 2,2'-azobis-2-methylpropanenitrile to the reaction system.[1]

-

Maintain the reflux conditions and stir the reaction mixture overnight.[1]

-

After the reaction is complete, cool the mixture to room temperature.[1]

-

Dilute the reaction mixture with dichloromethane and wash it several times with water.[1]

-

Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[1]

Safety and Handling Considerations

Methyl 2-(bromomethyl)-3-nitrobenzoate is a hazardous substance and should be handled with appropriate safety precautions.

-

GHS Hazard Statements: The compound is classified with several hazard statements, including H290 (May be corrosive to metals), H314 (Causes severe skin burns and eye damage), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H340 (May cause genetic defects), and H350 (May cause cancer).[4]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][3] As it is light and air-sensitive, storage under an inert atmosphere is recommended.

Applications in Drug Development

The primary application of Methyl 2-(bromomethyl)-3-nitrobenzoate is as a key intermediate in the synthesis of Lenalidomide.[1][2][3][7] The bromomethyl and nitro groups serve as reactive handles for the construction of the complex isoindolinone core of the final drug molecule. Its purity and well-defined physical properties are essential for achieving high yields and purity of the active pharmaceutical ingredient (API).

References

-

Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem. [Link]

-

Methyl 2-(bromomethyl)-3-nitrobenzoate | CAS#:98475-07-1 | Chemsrc. [Link]

-

Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 - Home Sunshine Pharma. [Link]

- US10392364B2 - Process for synthesis of lenalidomide - Google P

-

Methyl 2-methyl-3-nitrobenzoate, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar. [Link]

Sources

- 1. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 2. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 [homesunshinepharma.com]

- 4. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 2-(bromomethyl)-3-nitrobenzoate | CAS#:98475-07-1 | Chemsrc [chemsrc.com]

- 6. Methyl 2-(Bromomethyl)-3-nitrobenzoate | LGC Standards [lgcstandards.com]

- 7. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 3-(bromomethyl)-2-nitrobenzoate: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-(bromomethyl)-2-nitrobenzoate is a crystalline solid, appearing as a white to light yellow powder.[1][2] It is a versatile bifunctional reagent that has garnered significant attention in the fields of medicinal chemistry and organic synthesis. Its structure, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester, makes it a valuable intermediate for the construction of complex molecular architectures, most notably in the synthesis of the anti-cancer drug Lenalidomide.[1][3] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on the underlying chemical principles and practical experimental protocols.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in the laboratory. Methyl 3-(bromomethyl)-2-nitrobenzoate is an organic ester derivative, insoluble in water but soluble in organic solvents such as methanol.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | methyl 3-(bromomethyl)-2-nitrobenzoate | [4] |

| CAS Number | 98475-07-1 | [4] |

| Molecular Formula | C₉H₈BrNO₄ | [4] |

| Molecular Weight | 274.07 g/mol | [4] |

| Appearance | White to light yellow solid | [1] |

| Melting Point | 72-74 °C | [1] |

| Boiling Point | 370.9 ± 32.0 °C (Predicted) | [1] |

| Density | 1.624 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Soluble in methanol | [1] |

Synthesis of Methyl 3-(bromomethyl)-2-nitrobenzoate

The most common and efficient laboratory-scale synthesis of Methyl 3-(bromomethyl)-2-nitrobenzoate involves the radical bromination of the benzylic methyl group of its precursor, methyl 2-methyl-3-nitrobenzoate. This transformation is typically achieved using N-bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator, such as 2,2'-azobis(2-methylpropionitrile) (AIBN).

Synthesis Workflow

Caption: General workflow for the synthesis of Methyl 3-(bromomethyl)-2-nitrobenzoate.

Mechanistic Insights: The Wohl-Ziegler Bromination

The synthesis proceeds via a radical chain mechanism, known as the Wohl-Ziegler bromination. The choice of NBS is critical as it provides a low, constant concentration of bromine radicals, which favors the desired benzylic substitution over competing reactions such as addition to the aromatic ring. AIBN serves as an excellent radical initiator, decomposing upon heating to generate nitrogen gas and two cyanoisopropyl radicals, which then initiate the chain reaction.

The reaction is highly regioselective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. The unpaired electron can be delocalized into the adjacent benzene ring, significantly lowering the activation energy for the abstraction of a benzylic hydrogen.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1]

Materials:

-

Methyl 2-methyl-3-nitrobenzoate (1.0 eq)

-

N-bromosuccinimide (NBS) (1.2 eq)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.1 eq)

-

Carbon tetrachloride (CCl₄)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-3-nitrobenzoate (109 mmol) in carbon tetrachloride (300 mL).

-

Heat the solution to reflux with continuous stirring.

-

Add N-bromosuccinimide (130 mmol) and AIBN (11 mmol) to the reaction mixture.

-

Maintain the reflux conditions and stir the reaction mixture overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and wash it several times with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be further purified by recrystallization from a suitable solvent system if necessary. A quantitative yield of the crude product has been reported.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of the synthesized compound.

-

¹H NMR: (300 MHz, DMSO-d₆): δ 8.16 (d, 1H), 8.11 (d, 1H), 7.74 (t, 1H), 5.03 (s, 2H), 3.92 (s, 3H).[1] The singlet at 5.03 ppm corresponds to the two protons of the bromomethyl group, while the singlet at 3.92 ppm is attributed to the methyl ester protons. The downfield signals are characteristic of the aromatic protons.

-

Mass Spectrometry: (ESI positive ion mode) showed m/z = 273 [M + H]⁺.[1]

-

-

C=O stretch (ester): A strong absorption around 1715-1735 cm⁻¹.

-

NO₂ stretches: Two distinct absorptions, an asymmetric stretch around 1525 cm⁻¹ and a symmetric stretch around 1348 cm⁻¹.

-

C-Br stretch: Typically found in the fingerprint region, around 600-700 cm⁻¹.

-

Aromatic C=C stretches: Peaks in the 1400-1600 cm⁻¹ region.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of Methyl 3-(bromomethyl)-2-nitrobenzoate stems from its nature as a potent electrophile. The benzylic carbon is highly susceptible to nucleophilic attack due to the excellent leaving group ability of the bromide ion and the stabilization of the transition state by the adjacent aromatic ring.

Factors Influencing Reactivity

The reactivity of the benzylic bromide is modulated by the electronic effects of the substituents on the aromatic ring. The ortho-nitro group and the meta-ester group are both electron-withdrawing, which can influence the reaction mechanism.

-

SN2 Reactions: The electron-withdrawing groups increase the electrophilicity of the benzylic carbon, making it more susceptible to attack by nucleophiles. However, the ortho-nitro group can also exert a steric hindrance effect, potentially slowing down the reaction rate compared to a para-substituted analogue.

-

SN1 Reactions: These electron-withdrawing groups would destabilize the formation of a benzylic carbocation, thus disfavoring an SN1 pathway. Therefore, reactions of Methyl 3-(bromomethyl)-2-nitrobenzoate with nucleophiles are expected to proceed predominantly through an SN2 mechanism.

Key Synthetic Applications

The primary and most well-documented application of this compound is as a key building block in the synthesis of Lenalidomide, a potent immunomodulatory and anti-angiogenic drug used in the treatment of multiple myeloma.[5]

The synthesis involves a nucleophilic substitution reaction where the amine group of 3-aminopiperidine-2,6-dione hydrochloride attacks the benzylic carbon of Methyl 3-(bromomethyl)-2-nitrobenzoate, leading to the formation of an isoindolinone ring system after subsequent intramolecular cyclization.

Caption: Key step in the synthesis of a Lenalidomide precursor.

The electrophilic nature of Methyl 3-(bromomethyl)-2-nitrobenzoate makes it a suitable starting material for the synthesis of various other nitrogen-containing heterocyclic compounds. For instance, it can react with different nucleophiles to form a variety of substituted isoindolinones, which are important structural motifs in many biologically active molecules.

One documented example involves its reaction with 4-(4-chlorobenzyl)piperidine in the presence of potassium carbonate in DMF. This nucleophilic substitution reaction proceeds smoothly at room temperature, demonstrating the high reactivity of the benzylic bromide.[6]

Safety and Handling

Methyl 3-(bromomethyl)-2-nitrobenzoate is a hazardous chemical and must be handled with appropriate safety precautions in a laboratory setting.

Hazard Identification:

-

GHS Hazard Statements: H314 (Causes severe skin burns and eye damage), H318 (Causes serious eye damage), H335 (May cause respiratory irritation), H290 (May be corrosive to metals).[4] It is also classified as an irritant.[1]

Safe Handling and Storage:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.

-

Ventilation: Use this chemical in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials. It should be stored under an inert gas (nitrogen or argon) at 2-8°C.[1] The container should be tightly sealed.

-

Spills: In case of a spill, evacuate the area and wear appropriate PPE. Absorb the spill with an inert material and dispose of it as hazardous waste.

Conclusion

Methyl 3-(bromomethyl)-2-nitrobenzoate is a valuable and highly reactive building block in organic synthesis. Its well-defined synthesis and predictable reactivity make it an important tool for medicinal chemists and researchers in drug discovery and development. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory. The continued exploration of its reactivity is likely to lead to the development of novel synthetic methodologies and the discovery of new biologically active molecules.

References

- Google Patents. (2019). US10392364B2 - Process for synthesis of lenalidomide.

-

PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

-

NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

-

ACS Publications. (2008). Steric and electronic effects in SN2 reactions of 9-substituted fluorenyl and .alpha.-cyano carbanions with benzyl chloride in dimethyl sulfoxide solution. The Journal of Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of S N 2 reaction of 2 with benzyl bromide (BnBr) in.... Retrieved from [Link]

-

ACS Publications. (2014). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry. Retrieved from [Link]

-

PubMed. (2015). Electronic vs steric effects on the stability of anionic species: a case study on the ortho and para regioisomers of organofullerenes. Retrieved from [Link]

- Google Patents. (2016). CN105820054A - Preparation method of 3-methoxy-2-nitrobenzoate.

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

Chegg.com. (2021). Solved TH and 13C NMR spectra of methyl 3-nitrobenzoate: You. Retrieved from [Link]

-

Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate?. Retrieved from [Link]

-

Organic Chemistry Frontiers (RSC Publishing). (n.d.). Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds. Retrieved from [Link]

-

Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. Retrieved from [Link]

-

Sciencing. (2022). How To Identify The IR Of Methyl M-Nitrobenzoate. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzo-fused N-Heterocycle synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b).... Retrieved from [Link]

-

Hefei Home Sunshine Pharmaceutical Technology Co.,Ltd. (n.d.). Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1. Retrieved from [Link]

-

YouTube. (2021). 151 CHM2211 Steric Effects on Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Chegg.com. (2021). Question: Part 3- Spectroscopy: IR Analysis of Methyl Nitrobenzoate (3pts.). Retrieved from [Link]

-

Jigs Chemical. (n.d.). CAS No. 98475-07-1 Methyl 2-bromomethyl-3-nitrobenzoate. Retrieved from [Link]

Sources

- 1. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 2. Methyl 2-(Bromomethyl)-3-nitrobenzoate | 98475-07-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 [homesunshinepharma.com]

- 4. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

- 6. Sci-Hub. Electronic vs Steric Effects on the Stability of Anionic Species: A Case Study on the Ortho and Para Regioisomers of Organofullerenes / The Journal of Organic Chemistry, 2015 [sci-hub.box]

An In-Depth Technical Guide to Methyl 2-(bromomethyl)-3-nitrobenzoate: Properties, Synthesis, and Applications

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on Methyl 2-(bromomethyl)-3-nitrobenzoate. It delves into the compound's core physicochemical properties, validated synthesis protocols, critical applications, and essential safety procedures.

While the initial query specified the molecular weight of "Methyl 3-(bromomethyl)-2-nitrobenzoate" (CAS No. 132874-06-7), the vast majority of scientific literature, particularly in pharmaceutical development, focuses on its isomer, Methyl 2-(bromomethyl)-3-nitrobenzoate (CAS No. 98475-07-1). This isomer is a pivotal intermediate in the synthesis of high-value therapeutics, most notably Lenalidomide.[1][2] Given its profound significance in the field, this guide will concentrate on the properties and applications of Methyl 2-(bromomethyl)-3-nitrobenzoate. Both isomers share the same molecular formula (C₉H₈BrNO₄) and a molecular weight of approximately 274.07 g/mol .[3][4]

Physicochemical and Structural Properties

Methyl 2-(bromomethyl)-3-nitrobenzoate is a functionalized aromatic compound whose utility is derived from its specific arrangement of reactive groups. The presence of an electrophilic benzylic bromide, an electron-withdrawing nitro group, and a methyl ester on a benzene ring makes it a versatile and highly reactive building block in multi-step organic synthesis.[5]

Below is a summary of its key physicochemical properties:

| Property | Value | Source(s) |

| Molecular Weight | 274.07 g/mol | [1][3][4] |

| Molecular Formula | C₉H₈BrNO₄ | [3][4][6] |

| CAS Number | 98475-07-1 | [1][4][6] |

| IUPAC Name | methyl 2-(bromomethyl)-3-nitrobenzoate | [4] |

| Appearance | White to light yellow solid/powder | [1][5] |

| Melting Point | 72-76 °C | [1][6] |

| Boiling Point | 370.9 ± 32.0 °C (Predicted) | [1][6] |

| Solubility | Insoluble in water; soluble in methanol and other organic solvents. | [1] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (Nitrogen or Argon). | [1][3] |

Molecular Structure Visualization

The structural arrangement is key to its reactivity. The bromine atom is positioned on a benzylic carbon, making it an excellent leaving group for nucleophilic substitution reactions.

Caption: 2D structure of Methyl 2-(bromomethyl)-3-nitrobenzoate.

Synthesis and Reaction Mechanism

The standard synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate is achieved via a free-radical bromination of the benzylic methyl group of its precursor, methyl 2-methyl-3-nitrobenzoate. This reaction is a cornerstone of industrial organic chemistry, valued for its efficiency.

Synthetic Workflow Overview

The process involves the selective bromination of the methyl group positioned ortho to the methyl ester. This selectivity is crucial and is achieved using specific reagents that favor radical substitution at the benzylic position over electrophilic addition to the aromatic ring.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies and is designed for reproducibility and high yield.[1]

Objective: To synthesize Methyl 2-(bromomethyl)-3-nitrobenzoate via free-radical bromination.

Materials:

-

Methyl 2-methyl-3-nitrobenzoate (1.0 eq.)

-

N-Bromosuccinimide (NBS) (1.2 eq.)

-

2,2'-Azobis(2-methylpropionitrile) (AIBN) (0.1 eq.)

-

Carbon tetrachloride (or a suitable alternative like acetonitrile)

-

Dichloromethane

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methyl-3-nitrobenzoate (e.g., 21 g, 109 mmol) in carbon tetrachloride (300 mL).

-

Initiation: Heat the solution to reflux with vigorous stirring. The causality here is to provide the thermal energy required to decompose the AIBN initiator and begin the radical chain reaction.

-

Reagent Addition: Sequentially add N-bromosuccinimide (NBS) (e.g., 23 g, 130 mmol) and AIBN (e.g., 1.8 g, 11 mmol) to the refluxing mixture. NBS is chosen as the bromine source because it provides a low, constant concentration of Br₂, which favors substitution over other side reactions. AIBN serves as the radical initiator.

-

Reaction Monitoring: Maintain the reflux conditions and stir the reaction overnight. The progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane and wash it several times with water to remove the succinimide byproduct and any unreacted NBS.

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[1]

Self-Validation and Characterization

To ensure the integrity of the synthesized compound, a self-validating system of analytical checks is essential.

-

HPLC: Used to determine the purity of the product. The literature reports a retention time of 4.33 min under specific conditions.[1]

-

Mass Spectrometry: Confirms the molecular weight. ESI positive ion mode should show a peak at m/z = 273 [M+H]⁺.[1]

-

NMR Spectroscopy: Provides structural confirmation. ¹H-NMR data should align with published spectra, showing characteristic peaks for the aromatic protons, the benzylic CH₂Br protons (around 5.03 ppm), and the methyl ester protons (around 3.92 ppm).[1]

Core Applications in Drug Development

The primary driver for the industrial-scale synthesis of Methyl 2-(bromomethyl)-3-nitrobenzoate is its role as a keystone intermediate in the synthesis of Lenalidomide, a potent immunomodulatory and antiangiogenic drug used to treat multiple myeloma and other cancers.[1][2][7]

Synthesis of the Lenalidomide Precursor

The compound provides the foundational structure for the isoindolinone core of Lenalidomide. It reacts with the hydrochloride salt of 3-aminopiperidine-2,6-dione in the presence of a base (like triethylamine) and a polar aprotic solvent (like DMSO or DMF).[8] The reaction proceeds via a nucleophilic substitution where the primary amine of the piperidinedione attacks the electrophilic benzylic carbon, displacing the bromide. This is followed by an intramolecular cyclization to form the five-membered lactam ring of the isoindolinone system.

Caption: Reaction to form the nitro-intermediate of Lenalidomide.

Broader Synthetic Utility

Beyond Lenalidomide, its unique combination of functional groups makes it a valuable intermediate for:

-

Pharmaceuticals & Agrochemicals: The reactive bromomethyl group allows for the facile introduction of the substituted benzyl moiety into a wide range of molecular scaffolds.[5]

-

Materials Science: It can be used in the synthesis of specialty polymers and materials where specific electronic or functional properties are desired.[5]

-

Dyes and Pigments: The nitroaromatic structure serves as a chromophore, making it a potential precursor in the dye industry.[5]

Safety, Handling, and Storage

Methyl 2-(bromomethyl)-3-nitrobenzoate is a hazardous chemical and must be handled with appropriate precautions.

| Hazard Category | Description | GHS Classification | Source(s) |

| Corrosion | Causes severe skin burns and eye damage. | H314 | [1][4] |

| Irritation | May cause respiratory irritation. | H335 | [4] |

| Long-Term Effects | Suspected of causing genetic defects and cancer. | H340, H350 | [4] |

Handling Procedures:

-

Always handle this compound within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Avoid inhalation of dust. Do not allow the substance to come into contact with skin or eyes.

-

In case of exposure, immediately follow first-aid measures and seek medical attention.

Storage:

-

Store in a tightly sealed container in a designated corrosives area.

-

The storage environment should be cool, dry, and well-ventilated, ideally between 2-8°C.[1][3]

Conclusion

Methyl 2-(bromomethyl)-3-nitrobenzoate is a chemical intermediate of significant value, particularly within the pharmaceutical industry. Its molecular structure is expertly primed for key synthetic transformations, most notably the construction of the isoindolinone core of Lenalidomide. A thorough understanding of its properties, synthesis, and handling protocols is essential for any scientist or researcher working with this versatile and powerful building block. The methodologies and data presented in this guide provide a solid foundation for its safe and effective application in research and development.

References

-

Pharmaffiliates. Methyl 3-(bromomethyl)-2-nitrobenzoate. [Link]

-

Chemsrc. Methyl 2-(bromomethyl)-3-nitrobenzoate | CAS#:98475-07-1. [Link]

-

PubChem. Methyl 2-(bromomethyl)-3-nitrobenzoate. [Link]

- Google Patents. US10392364B2 - Process for synthesis of lenalidomide.

- Google Patents.

Sources

- 1. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 2. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Methyl 2-(bromomethyl)-3-nitrobenzoate | CAS#:98475-07-1 | Chemsrc [chemsrc.com]

- 7. Methyl 2-(Bromomethyl)-3-nitrobenzoate | LGC Standards [lgcstandards.com]

- 8. US10392364B2 - Process for synthesis of lenalidomide - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Methyl 3-(bromomethyl)-2-nitrobenzoate in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Methyl 3-(bromomethyl)-2-nitrobenzoate (CAS No: 132874-06-7), a key intermediate in pharmaceutical synthesis. We will delve into the physicochemical properties of the molecule, establish a theoretical framework for its solubility based on intermolecular forces, present available experimental data, and provide a detailed, field-proven protocol for quantitative solubility determination. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in various organic media to optimize reaction conditions, purification processes, and formulation strategies.

Physicochemical Characterization of the Solute

A molecule's solubility is intrinsically linked to its structure and physical properties. Methyl 3-(bromomethyl)-2-nitrobenzoate is a multifaceted compound with several functional groups that dictate its interaction with solvents.

Molecular Structure and Properties:

The molecule's structure consists of a substituted benzene ring, which is inherently nonpolar. However, it is decorated with three key functional groups that introduce significant polarity:

-

Nitro Group (-NO₂): A strong electron-withdrawing and highly polar group.

-

Methyl Ester Group (-COOCH₃): A polar group capable of acting as a hydrogen bond acceptor.

-

Bromomethyl Group (-CH₂Br): A reactive group that introduces moderate polarity.

This combination of a nonpolar aromatic core with multiple polar functional groups suggests that the molecule possesses an intermediate overall polarity. This is corroborated by a predicted LogP value (a measure of lipophilicity) of approximately 2.5 to 2.8, indicating a preference for moderately polar organic phases over water.[4][5]

The Theoretical Basis for Solubility: "Like Dissolves Like"

The foundational principle governing solubility is that a solute will dissolve best in a solvent that has a similar polarity and participates in similar intermolecular forces. For Methyl 3-(bromomethyl)-2-nitrobenzoate, the following forces are paramount:

-

London Dispersion Forces: Present in all molecules, these are the primary forces of attraction in nonpolar solvents like hexane. The aromatic ring of the solute contributes significantly to these interactions.

-

Dipole-Dipole Interactions: Due to the strong dipoles created by the nitro and ester groups, the solute will interact favorably with polar solvents (e.g., acetone, dichloromethane) through these forces.

-

Hydrogen Bonding: While the solute cannot donate a hydrogen bond, the oxygen atoms of the ester and nitro groups can act as hydrogen bond acceptors. This allows for strong interactions with polar protic solvents like methanol and ethanol.

Therefore, we can predict that solvents capable of strong dipole-dipole interactions and/or hydrogen bonding will be the most effective at dissolving Methyl 3-(bromomethyl)-2-nitrobenzoate. Conversely, its solubility is expected to be poor in highly nonpolar solvents, which interact primarily through weak dispersion forces, and in water, where the solute's large, nonpolar organic structure cannot overcome the strong hydrogen-bonding network of the solvent.[6]

Reported Solubility Profile

Publicly available data on the solubility of Methyl 3-(bromomethyl)-2-nitrobenzoate is primarily qualitative. The information has been consolidated from various chemical suppliers and databases into the table below.

| Solvent | Solvent Type | Reported Solubility | Source(s) |

| Water | Polar Protic | Insoluble | [3] |

| Methanol | Polar Protic | Soluble / Slightly Soluble | [3][4] |

| Alcoholic Organic Solvents | Polar Protic | Soluble | [3] |

| Chloroform | Polar Aprotic | Sparingly Soluble | [4] |

Note: The terms "Slightly Soluble" and "Sparingly Soluble" can be ambiguous. The term in the TCI catalog is "soluble in Methanol", while another supplier notes "Methanol (Slightly)"[4]. This discrepancy highlights the need for a standardized, quantitative experimental protocol to determine precise solubility values.

A Validated Protocol for Quantitative Solubility Determination

To overcome the limitations of qualitative data, the following protocol provides a robust and self-validating method for determining the solubility of Methyl 3-(bromomethyl)-2-nitrobenzoate in a given organic solvent at a specific temperature.

Safety Precautions

Hazard Assessment: Methyl 3-(bromomethyl)-2-nitrobenzoate is classified as a corrosive substance that causes severe skin burns and eye damage. It may also cause respiratory irritation.[2] Required Controls:

-

All handling must be performed inside a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE): nitrile gloves, a lab coat, and chemical splash goggles.

-

Avoid inhalation of dust and contact with skin or eyes.

Experimental Workflow

The protocol is based on the equilibrium saturation method followed by gravimetric analysis.

Caption: Workflow for quantitative solubility determination.

Detailed Methodology

-

Preparation: a. Select the organic solvent of interest. Ensure it is of high purity (e.g., HPLC grade). b. Place the solvent in a temperature-controlled water bath (e.g., 25.0 ± 0.5 °C) to equilibrate. c. Tare a clean, dry 20 mL glass scintillation vial on an analytical balance. Add an excess amount of Methyl 3-(bromomethyl)-2-nitrobenzoate (e.g., 50-100 mg) and record the exact mass.

-

Saturation: a. Add the temperature-equilibrated solvent to the vial in small increments (e.g., 0.5 mL). b. After each addition, cap the vial tightly and vortex vigorously for at least 2 minutes. The goal is to create a saturated solution with a small amount of undissolved solid remaining at the bottom. c. Once excess solid is confirmed, place the sealed vial on an orbital shaker in a temperature-controlled environment for 12 to 24 hours to ensure equilibrium is reached.

-

Separation and Quantification: a. Remove the vial from the shaker and let it stand undisturbed for at least 1 hour to allow the excess solid to settle. b. Tare a new, clean, and dry vial (the "evaporation vial") and record its mass. c. Carefully draw a precise volume of the clear supernatant (e.g., 1.00 mL) using a calibrated volumetric pipette or syringe. To ensure no solid particulates are transferred, a syringe fitted with a 0.2 µm PTFE filter is highly recommended. d. Dispense the filtered supernatant into the pre-weighed evaporation vial. e. Remove the solvent under a gentle stream of nitrogen gas or using a rotary evaporator. Avoid excessive heat to prevent degradation of the compound. f. Once the solute is completely dry, place the vial in a desiccator for at least 1 hour. g. Weigh the evaporation vial containing the dried solute and record the final mass.

-

Calculation: a. Calculate the mass of the dissolved solute by subtracting the tare mass of the evaporation vial from the final mass. b. Determine the solubility by dividing the mass of the solute by the volume of the supernatant transferred. c. The experiment should be performed in triplicate to ensure reproducibility and report the result as a mean ± standard deviation.

Discussion of Expected Solubility in Common Organic Solvents

Based on the theoretical principles and the compound's structure, we can logically predict its solubility behavior across a range of solvent classes.

Caption: Predicted solubility based on solvent polarity.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be very low. The weak London dispersion forces offered by these solvents are insufficient to overcome the strong dipole-dipole interactions holding the solute molecules together in their solid lattice.

-

Moderately Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc)): Good solubility is anticipated. These solvents have significant dipole moments that can effectively solvate the polar nitro and ester groups of the solute. The reported "sparingly soluble" nature in chloroform, a similar solvent to DCM, aligns with this prediction.[4]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile (ACN)): Very good to excellent solubility is expected. The high polarity of these solvents facilitates strong dipole-dipole interactions with the solute.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Excellent solubility is predicted, consistent with experimental reports.[3] These solvents can engage in both strong dipole-dipole interactions and, crucially, can act as hydrogen bond donors to the solute's ester and nitro groups, providing a powerful solvation mechanism.

Conclusion

Methyl 3-(bromomethyl)-2-nitrobenzoate is a compound of intermediate polarity, characterized by a nonpolar aromatic backbone and several highly polar functional groups. Its solubility is highest in polar organic solvents, particularly polar protic solvents like methanol, which can engage in hydrogen bonding. It exhibits good solubility in polar aprotic solvents such as acetone and dichloromethane, and poor solubility in nonpolar solvents like hexane and water. For applications requiring precise concentration control, the quantitative experimental protocol provided in this guide offers a reliable method for determining exact solubility values, enabling the optimization of critical processes in pharmaceutical research and development.

References

-

PubChem. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from [Link]

-

University of California, Davis. (2023). Solubility of Organic Compounds. Chemistry LibreTexts. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1-Bromo-2-nitrobenzene. Retrieved from [Link]

-

SSS Sycrude Science. (n.d.). Experiment 1 Determination of Solubility Class. Retrieved from [Link]

-

Gavaskar, V. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1. Retrieved from [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 4. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 5. Methyl 2-(bromomethyl)-3-nitrobenzoate | CAS#:98475-07-1 | Chemsrc [chemsrc.com]

- 6. chem.ws [chem.ws]

An In-depth Technical Guide to Methyl 2-(bromomethyl)-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview of Methyl 2-(bromomethyl)-3-nitrobenzoate, a key intermediate in modern organic and medicinal chemistry. We will delve into its nomenclature, physicochemical properties, synthesis protocols, and significant applications, with a particular focus on its role in the synthesis of pharmacologically active molecules. This document is intended to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

Nomenclature and Chemical Identity

The compound is systematically named according to IUPAC nomenclature, which provides an unambiguous description of its molecular structure.

Common Synonyms: Researchers may encounter this compound under various names in literature and commercial catalogs. Being familiar with these synonyms is crucial for efficient information retrieval.

-

Methyl 2-bromomethyl-3-nitro-benzoate[1]

-

Lenalidomide Impurity 16[1]

-

BENZOIC ACID, 2-(BROMOMETHYL)-3-NITRO-, METHYL ESTER[1]

Chemical Structure Diagram

The structural arrangement of Methyl 2-(bromomethyl)-3-nitrobenzoate is pivotal to its reactivity. The presence of a reactive benzylic bromide, an electron-withdrawing nitro group, and a methyl ester on an aromatic ring makes it a versatile synthetic building block.

Sources

- 1. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 3. Methyl 2-bromomethyl-3-nitrobenzoate CAS 98475-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the Stability and Storage of Methyl 3-(bromomethyl)-2-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-(bromomethyl)-2-nitrobenzoate is a key intermediate in pharmaceutical synthesis, notably in the production of immunomodulatory drugs like Lenalidomide.[1] Its chemical structure, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a hydrolysable methyl ester, dictates a high degree of chemical instability. This guide provides a comprehensive analysis of the inherent structural liabilities of Methyl 3-(bromomethyl)-2-nitrobenzoate, delineates its primary degradation pathways, and establishes evidence-based protocols for its optimal storage and handling. Furthermore, it outlines a systematic approach for conducting stability assessments to ensure the material's purity and integrity throughout its lifecycle in a research and development setting.

Chemical & Physical Properties

A foundational understanding of the physicochemical properties of Methyl 3-(bromomethyl)-2-nitrobenzoate is essential for its proper handling and storage.

| Property | Value | Source(s) |

| Chemical Name | Methyl 3-(bromomethyl)-2-nitrobenzoate | [2] |

| Synonyms | 3-Bromomethyl-2-nitrobenzoic Acid Methyl Ester | [2] |

| CAS Number | 132874-06-7 | [2] |

| Molecular Formula | C₉H₈BrNO₄ | [1] |

| Molecular Weight | 274.07 g/mol | [3] |

| Appearance | White to light yellow powder or crystal | [1] |

| Melting Point | 72-76 °C | [4] |

| Solubility | Soluble in Methanol | [1] |

Inherent Structural Instabilities: A Mechanistic Perspective

The stability of Methyl 3-(bromomethyl)-2-nitrobenzoate is fundamentally compromised by the interplay of its three key functional groups. Understanding these liabilities is crucial for mitigating degradation.

Caption: Key structural features contributing to the instability of Methyl 3-(bromomethyl)-2-nitrobenzoate.

-

The Benzylic Bromide: The carbon-bromine bond at the benzylic position is inherently weak and prone to cleavage.[5] The stability of the resulting benzylic radical or cation intermediate makes this position highly susceptible to a variety of reactions, including nucleophilic substitution and radical processes.[6] This is the most significant contributor to the compound's reactivity and instability.

-

The ortho-Nitro Group: The nitro group is a potent electron-withdrawing group.[7] Positioned ortho to the bromomethyl group, it significantly increases the electrophilicity of the benzylic carbon, making it a more favorable target for nucleophiles.[8] This electronic effect exacerbates the reactivity of the benzylic bromide. Furthermore, nitroaromatic compounds are known to be sensitive to light and heat, which can initiate decomposition pathways.[9][10]

-

The Methyl Ester: The ester functional group is susceptible to hydrolysis, particularly in the presence of moisture and acid or base catalysts. While less reactive than the benzylic bromide, gradual hydrolysis can lead to the formation of 3-(bromomethyl)-2-nitrobenzoic acid and methanol, impacting the purity of the material over time. A patent for a related compound highlights the need to control pH to prevent such ester hydrolysis.[11]

Primary Degradation Pathways

Based on its structural liabilities, Methyl 3-(bromomethyl)-2-nitrobenzoate is susceptible to several primary degradation pathways.

Caption: Predicted primary degradation pathways for Methyl 3-(bromomethyl)-2-nitrobenzoate.

-

Hydrolysis: The most common degradation pathway is likely hydrolysis of the highly reactive benzylic bromide by ambient moisture. This reaction forms 3-(hydroxymethyl)-2-nitrobenzoic acid methyl ester and hydrobromic acid (HBr). The HBr produced can then catalyze further degradation, including the hydrolysis of the methyl ester, creating an autocatalytic cycle of decomposition.

-

Nucleophilic Substitution: Beyond water, other nucleophiles can readily displace the bromide. This includes alcohols (solvolysis), amines, or other nucleophilic reagents or impurities present in a reaction mixture.[12] This reactivity is fundamental to its use as a synthetic intermediate but is a liability during storage.[7]

-

Photodegradation: The "Light Sensitive" classification by suppliers is critical. Aromatic compounds containing both nitro groups and halogen atoms are often susceptible to photodegradation. UV or even high-energy visible light can induce homolytic cleavage of the C-Br bond, generating radical intermediates that can lead to a complex mixture of colored degradation products.[13]

-

Thermal Decomposition: As a nitroaromatic compound, there is a risk of thermal decomposition, especially upon prolonged exposure to elevated temperatures.[10][14] While the onset temperature may be relatively high, gradual degradation can occur even at moderately elevated storage temperatures, leading to gas evolution (NOx) and the formation of polymeric impurities.

Recommended Storage and Handling Protocols

To preserve the integrity of Methyl 3-(bromomethyl)-2-nitrobenzoate, strict adherence to the following storage and handling protocols is mandatory. These recommendations are a synthesis of supplier data sheets and are scientifically justified by the compound's inherent instabilities.[1][2]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerate) | Slows down the rates of all potential degradation reactions, particularly hydrolysis and thermal decomposition. |

| Atmosphere | Store under an inert gas (Argon or Nitrogen) | Displaces atmospheric oxygen and, more importantly, moisture, directly mitigating the primary hydrolytic degradation pathway. Justified by its "Air Sensitive" nature. |

| Light | Protect from light (Store in amber vials/bottles) | Prevents photochemical degradation initiated by UV and visible light, which can cleave the C-Br bond. |

| Container | Tightly sealed, original container | Prevents ingress of moisture and air. The compound may be corrosive to metals, so storage in the original glass container is advised.[3] |

| Handling | Use only in a chemical fume hood | The compound is corrosive and a lachrymator (causes tears).[15] Handling in a fume hood protects the user from inhalation of dust and vapors. |

| Hygiene | Wear appropriate PPE (gloves, safety glasses, lab coat) | Prevents skin and eye contact. The material causes severe skin burns and eye damage.[3] |

Protocol for Stability Assessment

For drug development applications, a preliminary stability assessment is crucial. The following protocol outlines a forced degradation study designed to identify potential degradants and establish a stability-indicating analytical method. A similar compound, methyl 2-(bromomethyl)-6-nitrobenzoate, has been noted for its poor solution stability (half-life < 2 hours), necessitating careful analytical planning.[16]

Experimental Workflow

Caption: Workflow for a forced degradation study of Methyl 3-(bromomethyl)-2-nitrobenzoate.

Step-by-Step Methodology

-

Reference Standard and Sample Preparation:

-

Accurately weigh and dissolve Methyl 3-(bromomethyl)-2-nitrobenzoate in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Prepare a "time zero" (T0) sample by immediately diluting the stock solution to the target analytical concentration (e.g., 50 µg/mL).

-

-

Application of Stress Conditions:

-

Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl.

-

Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂.

-

Thermal Stress: Place a sealed vial of the stock solution in an oven at 60 °C.

-

Photostability: Expose a solution in a quartz cuvette or clear vial to a photostability chamber compliant with ICH Q1B guidelines.

-

Rationale: These conditions are designed to accelerate the predicted degradation pathways. Acid and base will rapidly promote hydrolysis of both the ester and the benzylic bromide. Hydrogen peroxide will test for oxidative liabilities. Heat and light will probe thermal and photolytic stability.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

-

Immediately quench the reaction if necessary (e.g., neutralize acid/base samples with an equimolar amount of base/acid).

-

Dilute the sample to the target analytical concentration with the mobile phase.

-

-

Analytical Method:

-

Primary Analysis (Purity): Use a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with a C18 column and a UV/Diode-Array Detector (DAD). A gradient elution with a mobile phase of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

-

Rationale: HPLC is the workhorse for purity analysis. DAD allows for the detection of impurities even if they have different absorption maxima than the parent compound.

-

-

Degradant Identification: Analyze the stressed samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Rationale: LC-MS is essential for obtaining the molecular weights of the degradation products, which is the first step in their structural elucidation.[16] This is particularly important for identifying products of hydrolysis, substitution, and oxidation.

-

-

-

Data Evaluation:

-

Calculate the percentage of remaining parent compound at each time point for each condition.

-

Examine the chromatograms for the appearance of new peaks (degradants).

-

Use the mass spectral data to propose structures for the major degradation products.

-

This information is critical for establishing a validated, stability-indicating method for routine quality control.

-

Conclusion

Methyl 3-(bromomethyl)-2-nitrobenzoate is an intrinsically reactive and unstable molecule. Its stability is governed by the lability of the benzylic bromide, which is further activated by the ortho-nitro group, and its susceptibility to hydrolysis, photolytic, and thermal degradation. Long-term integrity of this critical reagent can only be assured through a combination of stringent storage conditions—specifically refrigeration (2-8 °C) under an inert, dry atmosphere and complete protection from light. For professionals in drug development, conducting forced degradation studies is not merely recommended but essential to understand its stability profile and to develop robust analytical methods that can guarantee its quality and purity in synthetic processes.

References

-

Fisher Scientific. (n.d.). Safety Data Sheet: Methyl 2-bromomethyl-3-nitrobenzoate. Retrieved from Fisher Scientific.

-

Tokyo Chemical Industry Co., Ltd. (n.d.). Methyl 2-(Bromomethyl)-3-nitrobenzoate. Retrieved from TCI Chemicals.

-

Pharmaffiliates Analytics & Synthetics (P) Ltd. (n.d.). Methyl 3-(bromomethyl)-2-nitrobenzoate. Retrieved from PASL.[2]

-

ChemicalBook. (2025). Methyl 2-bromomethyl-3-nitrobenzoate. Retrieved from ChemicalBook.[1]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1487795, Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from PubChem.[3]

-

LGC Standards. (n.d.). Methyl 2-(Bromomethyl)-3-nitrobenzoate. Retrieved from LGC Standards.[17]

-

Guidechem. (n.d.). What is Methyl 2-bromomethyl-3-nitrobenzoate and its Applications?. Retrieved from Guidechem.[7]

-

Chemsrc. (2025). Methyl 2-(bromomethyl)-3-nitrobenzoate. Retrieved from Chemsrc.[4]

-

Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667–2692.[9][18]

-

Google Patents. (n.d.). CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester. Retrieved from Google Patents.[11]

-

Choudhury, B., & Das, A. (2007). Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ChemInform.[13]

-

Kevill, D. N., & D'Souza, M. J. (2008). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. International Journal of Molecular Sciences, 9(8), 1453–1466.[12]

-

Arora, P. K., & Bae, H. (2014). New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Journal of Basic Microbiology, 54(11), 1239-1245.[19]

-

Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.[16]

-

Ashenhurst, J. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry.[5]

-

Defense Technical Information Center. (1993). WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC.[10]

-

Rahu, I., & Järv, J. (2020). Oxidative bromination of non-activated aromatic compounds with AlBr3/KNO3 mixture. Chemical Papers, 74, 1219.[20]

-

Wang, Z., et al. (2019). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 24(11), 2149.[21]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: Methyl 3-(bromomethyl)benzoate. Retrieved from Thermo Fisher Scientific.[15]

-

LibreTexts Chemistry. (2025). 2.9: Reactions at the Benzylic Position. Retrieved from Chemistry LibreTexts.[6]

-

Zeman, S., & Dimun, M. (2001). Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate.[14]

-

Qin, W., et al. (2020). Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1. Frontiers in Microbiology, 11, 178.[22]

-

Truman ChemLab. (2017). Fischer Esterification of 3-ntrobenzoic acid. Retrieved from Truman State University.[23]

-

Benchchem. (n.d.). A Comparative Guide to the Reactivity of 2-(Bromomethyl)-4-chloro-1-nitrobenzene and Other Benzyl Halides. Retrieved from Benchchem.[8]

-

ResearchGate. (n.d.). Regioselective bromination of aromatic compounds with Br2/SO2Cl2 over microporous catalysts. Retrieved from ResearchGate.[24]

-

Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. OSTI.GOV.[18]

-

MilliporeSigma. (2025). Safety Data Sheet: Methyl 3-nitrobenzoate. Retrieved from MilliporeSigma.[25]

-

ResearchGate. (n.d.). Proposed metabolic degradation pathway of benzoate, phenol, and.... Retrieved from ResearchGate.[26]

-

MacLeod, B. P., et al. (2024). Bromine Incorporation Affects Phase Transformations and Thermal Stability of Lead Halide Perovskites. Journal of the American Chemical Society.[27]

-

Vasylyev, M., et al. (2015). Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Russian Chemical Bulletin, 64(8), 1813-1819.[28]

-

Fisher Scientific. (2025). Safety Data Sheet: Methyl 3-(bromomethyl)benzoate. Retrieved from Fisher Scientific.

-

Vollhardt, K. P. C., & Schore, N. E. (n.d.). Chapter 17: Allylic and Benzylic Reactivity. In Organic Chemistry: Structure and Function.[29]

Sources

- 1. Methyl 2-bromomethyl-3-nitrobenzoate | 98475-07-1 [chemicalbook.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Methyl 2-(bromomethyl)-3-nitrobenzoate | C9H8BrNO4 | CID 1487795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 2-(bromomethyl)-3-nitrobenzoate | CAS#:98475-07-1 | Chemsrc [chemsrc.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Page loading... [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. CN110407704B - Synthetic method of 3-formyl-2-nitrobenzoic acid methyl ester - Google Patents [patents.google.com]

- 12. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. Methyl 2-(Bromomethyl)-3-nitrobenzoate | LGC Standards [lgcstandards.com]

- 18. Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives (Journal Article) | OSTI.GOV [osti.gov]

- 19. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Study on the degradation pathway of benzo[a]pyrene by Bacillus sp. strain M1 [frontiersin.org]

- 23. chemlab.truman.edu [chemlab.truman.edu]

- 24. researchgate.net [researchgate.net]

- 25. sigmaaldrich.cn [sigmaaldrich.cn]

- 26. researchgate.net [researchgate.net]

- 27. pubs.acs.org [pubs.acs.org]

- 28. researchgate.net [researchgate.net]

- 29. colorado.edu [colorado.edu]

The Synthetic Versatility of Methyl 3-(bromomethyl)-2-nitrobenzoate: A Comprehensive Reactivity Profile with Nucleophiles

Abstract

This technical guide provides an in-depth analysis of the reactivity profile of Methyl 3-(bromomethyl)-2-nitrobenzoate, a key intermediate in modern organic synthesis and drug discovery. The strategic placement of the bromomethyl group ortho to a strongly electron-withdrawing nitro moiety imparts a unique and highly valuable reactivity to the molecule. This document explores the theoretical underpinnings of its reactivity, provides field-proven insights into its handling, and presents a comprehensive overview of its reactions with a diverse range of nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based reagents. Detailed experimental protocols, mechanistic considerations, and comparative data are presented to equip researchers, scientists, and drug development professionals with the knowledge to effectively utilize this versatile building block in their synthetic endeavors.

Introduction: A Molecule of Strategic Importance

Methyl 3-(bromomethyl)-2-nitrobenzoate is a crystalline solid that has emerged as a valuable electrophile in the synthesis of complex organic molecules.[1] Its utility is primarily derived from the benzylic bromide, a reactive functional group susceptible to nucleophilic displacement. The presence of a nitro group at the ortho position significantly influences the reactivity of the benzylic carbon, making it a highly activated substrate for a variety of synthetic transformations. This guide will dissect the electronic and steric factors governing its reactivity and provide a practical framework for its application in synthetic chemistry. A crucial application of the isomeric Methyl 2-(bromomethyl)-3-nitrobenzoate is in the synthesis of the immunomodulatory drug Lenalidomide, highlighting the pharmaceutical relevance of this class of compounds.[2][3]

Table 1: Physicochemical Properties of Methyl 3-(bromomethyl)-2-nitrobenzoate and its Isomer

| Property | Methyl 3-(bromomethyl)-2-nitrobenzoate | Methyl 2-(bromomethyl)-3-nitrobenzoate | Reference(s) |

| CAS Number | 132874-06-7 | 98475-07-1 | [1] |

| Molecular Formula | C₉H₈BrNO₄ | C₉H₈BrNO₄ | [1] |

| Molecular Weight | 274.07 g/mol | 274.07 g/mol | [1] |

| Appearance | White to light yellow solid | White to light yellow solid | [3] |

| Melting Point | Not widely reported | 72-74 °C | [3] |

| Solubility | Soluble in alcoholic organic solvents | Soluble in methanol, chloroform (sparingly) | [3] |

The Heart of Reactivity: Electronic and Steric Considerations

The reactivity of Methyl 3-(bromomethyl)-2-nitrobenzoate is fundamentally governed by the interplay of electronic and steric effects. The benzylic carbon is the primary electrophilic site, and its susceptibility to nucleophilic attack is enhanced by several factors.

The Activating Influence of the Ortho-Nitro Group

The nitro group (-NO₂) is a potent electron-withdrawing group, exerting its influence through both inductive (-I) and resonance (-M) effects.[4] This electron withdrawal has a profound impact on the reactivity of the adjacent bromomethyl group:

-

Increased Electrophilicity: The nitro group withdraws electron density from the benzene ring and, by extension, from the benzylic carbon. This makes the carbon atom more electron-deficient and, therefore, a more potent electrophile for nucleophilic attack.

-

Stabilization of the Transition State: In a typical Sₙ2 reaction, the transition state involves the partial formation of a new bond with the nucleophile and the partial breaking of the bond with the leaving group. The electron-withdrawing nitro group can stabilize this electron-rich transition state, thereby lowering the activation energy of the reaction.

The Benzylic Position: A Privileged Site for Substitution

The benzylic position itself is inherently activated towards nucleophilic substitution reactions. This is due to the ability of the adjacent aromatic ring to stabilize the transition state through π-orbital overlap. This stabilization is a general feature of benzylic halides and contributes to their enhanced reactivity compared to simple alkyl halides.

Steric Hindrance: A Minor but Present Factor

While the ortho-nitro group is a powerful electronic activator, it also introduces a degree of steric hindrance around the reaction center. However, for most nucleophiles, this steric effect is generally outweighed by the strong electronic activation.

Caption: Dominant electronic and minor steric factors governing reactivity.

Reactivity with Nucleophiles: A Survey of Transformations

Methyl 3-(bromomethyl)-2-nitrobenzoate is a versatile substrate that readily reacts with a wide array of nucleophiles. The following sections detail its reactivity profile with common classes of nucleophiles, drawing on established protocols for the isomeric Methyl 2-(bromomethyl)-3-nitrobenzoate where direct data for the target molecule is limited.

N-Nucleophiles: Amines and Amides

Reactions with nitrogen-based nucleophiles are well-documented, particularly in the synthesis of heterocyclic compounds and pharmaceutical intermediates.

Primary and secondary amines readily displace the benzylic bromide to form the corresponding substituted benzylamines. These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base to quench the HBr byproduct.

Reaction Scheme:

Experimental Protocol: Synthesis of Methyl 3-((diethylamino)methyl)-2-nitrobenzoate (Illustrative)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-(bromomethyl)-2-nitrobenzoate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Addition of Reagents: Add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIPEA) (1.2 eq), to the solution. Cool the mixture to 0 °C in an ice bath.

-

Nucleophilic Addition: Slowly add diethylamine (1.1 eq) to the cooled solution.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The strategic placement of the nitro and bromomethyl groups allows for intramolecular reactions. For instance, after substitution with an appropriate amine, subsequent reduction of the nitro group can lead to intramolecular cyclization, forming various nitrogen-containing heterocycles. While direct examples for the 3-(bromomethyl) isomer are scarce, studies on related o-nitrobenzyl systems demonstrate the feasibility of such transformations.[5]

Caption: Synthetic pathway from N-nucleophile substitution to heterocycles.

O-Nucleophiles: Alcohols, Phenols, and Carboxylates

Oxygen-based nucleophiles react with Methyl 3-(bromomethyl)-2-nitrobenzoate to form ethers and esters, respectively. These reactions are typically carried out in the presence of a base to deprotonate the nucleophile, thereby increasing its nucleophilicity.

Alcohols and phenols, in the presence of a suitable base (e.g., sodium hydride, potassium carbonate), will react to form the corresponding ethers.

Reaction Scheme:

Experimental Protocol: Synthesis of Methyl 3-(phenoxymethyl)-2-nitrobenzoate (Illustrative)

-

Deprotonation: In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF. Add a solution of phenol (1.1 eq) in DMF dropwise at 0 °C. Stir the mixture at room temperature for 30 minutes.

-